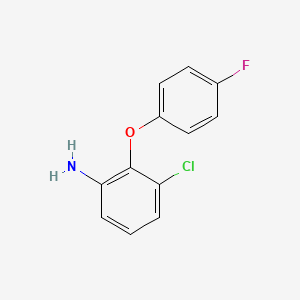

4-(2-Fluoro-benzyloxy)-phenylamine

Übersicht

Beschreibung

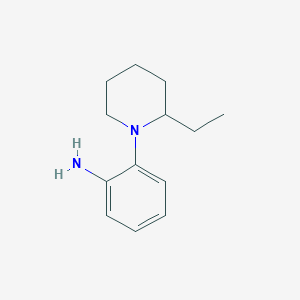

4-(2-Fluoro-benzyloxy)-phenylamine, also known as F2BPA, is an important organic compound used in a variety of scientific research applications. It is a derivative of phenylamine and contains a fluorine atom connected to a benzyloxy group. F2BPA has been studied extensively in the fields of chemistry, biochemistry, pharmacology, and physiology due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-(2-Fluoro-benzyloxy)-phenylamine serves as a key intermediate in various synthetic pathways. Its structural properties are leveraged in the practical synthesis of related compounds. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a molecule with applications in the pharmaceutical industry as a precursor for anti-inflammatory and analgesic materials, has been explored. The synthesis involves cross-coupling reactions and diazotization processes which are significant in large-scale production (Qiu et al., 2009).

Medicinal Chemistry

The compound is potentially related to benzoxaboroles, a class of molecules with a broad spectrum of biological activities. Benzoxaboroles have been investigated for their use as building blocks in organic synthesis and for their biological activities, including antimicrobial, antiprotozoal, and anti-inflammatory properties. Some benzoxaboroles are under clinical trials, suggesting the potential importance of related compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Imaging in Alzheimer's Disease

Compounds structurally related to 4-(2-Fluoro-benzyloxy)-phenylamine are used in the development of amyloid imaging ligands. These ligands are crucial for measuring amyloid in vivo in the brain of patients with Alzheimer's disease, aiding in early detection and evaluation of therapies. The advancement in PET amyloid imaging technique represents a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain (Nordberg, 2007).

Optoelectronic Applications

Derivatives of compounds like 4-(2-Fluoro-benzyloxy)-phenylamine are also researched in the context of optoelectronic materials. Specifically, quinazoline derivatives, known for their broad spectrum of biological activities, have been recently studied for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of these compounds in various scientific fields (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

4-[(2-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKQSUYCILKUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1318561.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)